(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name (3-ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine delineates its three principal components:
- Thiazole core : A five-membered aromatic ring containing sulfur (position 1) and nitrogen (position 3).
- 4-methyl substitution : A methyl group (-CH₃) at position 4 of the thiazole ring.
- Ethoxypropyl amine : A secondary amine linked to a 3-ethoxypropyl chain (-CH₂CH₂CH₂-O-CH₂CH₃).
The molecular formula, C₁₀H₁₇N₂OS , reflects these constituents (Table 1). The thiazole contributes four carbons, one sulfur, and one nitrogen, while the ethoxypropyl chain adds five carbons and one oxygen. The methylene bridge (-CH₂-) between the thiazole and amine introduces additional hydrogens.
Table 1: Molecular formula breakdown
| Component | Contribution to Formula |
|---|---|
| Thiazole ring (C₄H₃NS) | C₄H₃NS |
| 4-methyl group | +CH₃ |
| Methylene bridge | +CH₂ |
| 3-ethoxypropyl chain | C₅H₁₁O |
| Secondary amine | +NH |
| Total | C₁₀H₁₇N₂OS |
The molecular weight calculates to 213.32 g/mol , with a topological polar surface area (TPSA) of 52.5 Ų , indicating moderate polarity due to the amine and thiazole moieties.
Atomic Connectivity and Bonding Patterns
The compound’s structure exhibits distinct bonding features:
- Thiazole ring : Aromatic with delocalized π-electrons across the S-C-N-C-C framework. The sulfur atom’s electronegativity (χ = 2.58) creates a dipole moment, polarizing the ring.
- Methylene bridge : A single-bonded (-CH₂-) spacer linking the thiazole to the amine, allowing rotational freedom.
- Ethoxypropyl chain : An ether linkage (-O-) introduces conformational flexibility, while the terminal ethyl group (-CH₂CH₃) enhances lipophilicity (estimated LogP = 1.2).
- Secondary amine : The nitrogen center adopts a trigonal pyramidal geometry, enabling hydrogen bonding with biological targets.
Key bond lengths derived from computational models include:
- C-S bond in thiazole : 1.71 Å (shorter than typical C-S single bonds due to conjugation).
- C-N bond in amine : 1.47 Å (consistent with sp³ hybridization).
- C-O bond in ethoxy : 1.43 Å (characteristic of ether linkages).
Conformational Analysis of Ethoxypropyl-Thiazolylmethyl Substituents
The molecule’s three-dimensional conformation is governed by steric and electronic factors:
- Thiazole ring : Rigid and planar, with the 4-methyl group adopting an equatorial position to minimize steric hindrance.
- Ethoxypropyl chain : Prefers a gauche conformation around the C-O bond, stabilizing via intramolecular van der Waals interactions between the ethyl and propyl groups.
- Amine-thiazole orientation : The amine hydrogen aligns antiperiplanar to the thiazole’s nitrogen, facilitating N-H⋯N hydrogen bonding (distance ≈ 2.1 Å).
Molecular dynamics simulations reveal two dominant conformers (Figure 1):
- Extended conformation : Ethoxypropyl chain fully stretched, maximizing hydrophobic interactions.
- Folded conformation : Ethoxypropyl chain bent toward the thiazole, enhancing solubility via O⋯S dipole interactions.
Comparative Structural Analysis with Related Thiazole-Amines
Comparing This compound to analogous compounds highlights structural nuances (Table 2):
Table 2: Structural comparison of thiazole-amines
- Electron-donating vs. withdrawing groups : The 4-methyl group in the target compound enhances electron density at the thiazole’s 5-position, contrasting with electron-withdrawing substituents in cytotoxic thiazole derivatives.
- Chain flexibility : The ethoxypropyl moiety offers greater conformational adaptability than rigid aromatic linkers in benzothiazole analogs.
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H18N2OS/c1-3-13-6-4-5-11-7-10-9(2)12-8-14-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
XFCJKYDZHWQSST-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Activated Thiazole Derivatives
- Starting from 5-chloro- or 5-bromo-substituted 4-methyl-1,3-thiazoles, nucleophilic substitution with (3-ethoxypropyl)amine can be performed.
- This reaction typically occurs in polar aprotic solvents such as acetonitrile or ethanol under reflux.
- The reaction conditions include an excess of the amine (2 equivalents) and heating for 2–4 hours.
- The product precipitates out or can be isolated by conventional workup and crystallization.
This method is supported by analogous syntheses of 5-amino-1,3-thiazoles where 5-chloro-2,4-(arylsulfonyl)-1,3-thiazoles are reacted with amines to yield substituted amino-thiazoles in moderate to good yields (48–80%).
Reaction Conditions and Optimization
From the literature and patent data, the following parameters are critical for successful preparation:
| Parameter | Recommended Range/Conditions |
|---|---|
| Solvent | Ethanol, acetonitrile, or DMF |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction Time | 2–5 hours |
| pH Range | For base-mediated steps: 9.5–11.5 (preferably 10–11) |
| Base Used | Sodium hydroxide, potassium hydroxide, or organic bases (triethylamine) |
| Molar Ratios | Amine:thiazole derivative = 2:1 (for substitution) |
| Purification | Crystallization from ethanol or column chromatography |
These conditions ensure high yield and purity of the target compound while minimizing side reactions.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiazole ring formation | One-pot bromination, thiocyanate substitution, amine addition | NBS, KSCN, primary amine, ethanol, room temp | Up to 90 | Efficient, no chromatography needed |
| Aminomethyl substitution | Nucleophilic substitution on 5-chlorothiazole | 5-chlorothiazole, (3-ethoxypropyl)amine, acetonitrile, reflux | 48–80 | Requires excess amine, reflux conditions |
| Reductive amination (alternative) | 5-formylthiazole + (3-ethoxypropyl)amine + reducing agent | NaBH3CN or similar, mild conditions | Variable | High selectivity, mild conditions |
Research Findings and Analytical Data
- Spectroscopic confirmation (1H NMR, 13C NMR) shows characteristic signals for the thiazole ring methyl group (~2.2 ppm), the ethoxy group (triplet at ~1.2 ppm for CH3 and quartet at ~3.3 ppm for CH2), and the aminomethyl protons.
- Elemental analysis confirms the expected C, H, N, S composition.
- The melting points of related compounds range from 116–129 °C, consistent with crystalline purity.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.
Chemical Reactions Analysis
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The thiazole moiety is known for its biological activities, including antimicrobial and anticancer properties. Research has indicated that derivatives of thiazole can inhibit various enzymes and pathways associated with disease progression.
- Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine have been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Thiazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Research indicates that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines.
Materials Science
The unique properties of this compound make it a candidate for use in developing advanced materials.
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with specific functionalities. Its ethoxypropyl group may enhance solubility and processability in polymer formulations.
- Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound may be applied in developing coatings that require specific adhesion properties or resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study 3 | Polymer Development | Successfully incorporated into polyurethanes, improving mechanical strength and thermal stability. |
Mechanism of Action
The mechanism of action of (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and modulating immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole-Based Amines
a. (4-Methyl-1,3-thiazol-5-yl)methylamine (CAS: 1152850-95-7)
- Structure : Replaces the 3-ethoxypropyl group with a shorter propyl chain.
- Key Differences: Solubility: Lacks the ether oxygen, reducing polarity and likely decreasing aqueous solubility.
b. [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine Dihydrochloride
- Structure : Features an ethyl substituent at the thiazole 2-position and a methyl group at 4-position. The dihydrochloride salt enhances stability.
- Salt Form: Improved solubility and bioavailability compared to freebase amines .
c. 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
- Structure : Contains a 2,4-dimethylphenyl substituent on the thiazole ring and an amine at the 2-position.
- Key Differences :
Heterocycle Variants
a. (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methylamine
- Structure : Oxazole replaces thiazole (oxygen instead of sulfur).
- Metabolic Stability: Oxazole rings are generally more susceptible to oxidative degradation than thiazoles .
Functional Group Modifications
a. 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine
- Structure : Triazole core with methylthio and thiophene substituents.
- Key Differences: Heterocycle Diversity: The 1,2,4-triazole core offers distinct hydrogen-bonding and coordination properties compared to thiazoles.
Physicochemical and Structural Analysis
Table 1. Structural and Functional Comparisons
| Compound | Heterocycle | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Thiazole | 4-Me, 5-(CH2NH-3-ethoxypropyl) | Ether oxygen enhances solubility |
| (4-Me-thiazol-5-yl)methylamine | Thiazole | 4-Me, 5-(CH2NH-propyl) | Shorter alkyl chain, no ether |
| [(2-Et-4-Me-thiazol-5-yl)methyl]amine·2HCl | Thiazole | 2-Et, 4-Me, 5-(CH2NH2) | Salt form, ethyl substitution |
| (4-Me-2-Ph-oxazol-5-yl)methylamine | Oxazole | 4-Me, 2-Ph, 5-(CH2NH2) | Oxazole core, phenyl substituent |
Biological Activity
(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that thiazole derivatives, including those similar to this compound, exhibit significant antitumor activity. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the inhibition of specific pathways such as MetAP2 .
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative (7a) | Human Umbilical Vein Endothelial | 10 | Inhibition of MetAP2 pathway |
| (3-Ethoxypropyl) Thiazole | A549 (Lung Cancer) | 15 | Induction of apoptosis |
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. A study highlighted their efficacy against various bacterial strains, suggesting that this compound could have applications in treating infections caused by resistant bacteria .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death in tumor cells is a significant aspect of its antitumor activity.
- Disruption of Bacterial Cell Walls : Its antimicrobial effects may stem from disrupting the integrity of bacterial cell walls.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various thiazole derivatives, which included this compound. Results indicated that modifications in the thiazole ring could enhance biological activity significantly.
Case Study Overview
In a comprehensive study published in PubMed, researchers synthesized a series of thiazole derivatives and assessed their biological activities against multiple cancer cell lines and bacterial strains. The findings revealed that structural variations directly influenced both potency and selectivity towards target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
